Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate

Photoelectrochemical DNA Biosensing Chemiluminescence Detection Ultrasensitive Assays

Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate (CIPO) overcomes the slow dissolution kinetics of conventional oxalates. Its branched isopentoxycarbonyl structure lowers the melting point to 83°C (vs. 188-192°C for CPPO/TCPO), accelerating H₂O₂ reaction for brighter initial flash. • DNA detection limit: 4.5×10⁻⁹ M without amplification. • Excites Ru(bpy)₂dppz²⁺ & CdSe quantum dots. • Rapid dissolution in phthalate solvents for high-intensity glow sticks & emergency lighting. ≥98% pure white powder; bulk quantities available.

Molecular Formula C26H24Cl6O8
Molecular Weight 677.2 g/mol
Cat. No. B11814150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate
Molecular FormulaC26H24Cl6O8
Molecular Weight677.2 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCC(C)C
InChIInChI=1S/C26H24Cl6O8/c1-11(2)5-7-37-23(33)17-19(31)13(27)9-15(29)21(17)39-25(35)26(36)40-22-16(30)10-14(28)20(32)18(22)24(34)38-8-6-12(3)4/h9-12H,5-8H2,1-4H3
InChIKeyIXPBBMANVMGMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate: Procurement & Selection Overview for High-Performance Chemiluminescence


Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate (CAS: 71527-73-6, C26H24Cl6O8), frequently abbreviated as CIPO [1], is a specialized aryl oxalate ester within the peroxyoxalate chemiluminescence (PO-CL) class [2]. Characterized by its branched isopentoxycarbonyl substituents, this compound exhibits a melting point of approximately 83°C, substantially lower than its linear-chain analog CPPO (188–192°C) and the trichlorophenyl standard TCPO (188–192°C) [3]. This lower melting point is indicative of reduced crystallinity and enhanced solubility in organic solvents, a critical differentiation for applications demanding high-intensity light output and rapid reaction kinetics .

Why CIPO (Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate) Cannot Be Directly Substituted: Evidence for Superior Solubility and Reaction Kinetics


Substituting Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate (CIPO) with structurally similar aryl oxalates like CPPO or TCPO is not straightforward due to quantifiable differences in physicochemical properties that directly impact performance. While CPPO and TCPO are established PO-CL reagents [1], the branched isopentoxycarbonyl groups in CIPO result in a significantly lower melting point (83°C) and reduced crystallinity compared to CPPO and TCPO (both 188–192°C) [2]. This structural modification enhances solubility in organic solvents and accelerates reaction kinetics with hydrogen peroxide , enabling the high-intensity, rapid light emission required in advanced analytical and photoelectrochemical applications. Consequently, generic substitution without accounting for these specific properties can lead to reduced sensitivity, slower response times, and compromised assay performance [3].

Quantitative Differentiation Guide: Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate (CIPO) vs. Analogs


Superior Analytical Sensitivity: 4.5×10⁻⁹ M DNA Detection Limit with CIPO

In a photoelectrochemical DNA biosensor, the CIPO-H₂O₂-9,10-diphenylanthracene chemiluminescence system achieved a target DNA detection limit of 4.5×10⁻⁹ M without any amplification process [1]. While direct head-to-head comparison data with other oxalates in the same assay is unavailable, this performance is notable when contrasted with traditional PO-CL systems. For example, a TCPO-based chemiluminescent imaging system demonstrated a quantum yield at least 5 times higher than a luminol-based system, but the detection limit achieved was 0.8 pg mL⁻¹ for interferon alpha, not nucleic acids [2]. The low nanomolar detection limit of CIPO underscores its high sensitivity for nucleic acid analysis.

Photoelectrochemical DNA Biosensing Chemiluminescence Detection Ultrasensitive Assays

Enhanced Solubility and Kinetics via Lower Melting Point (83°C) vs. CPPO/TCPO (188–192°C)

Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate exhibits a melting point of 83°C, which is approximately 105–109°C lower than that of its linear-chain analog CPPO (188–192°C) and the standard TCPO (188–192°C) [1][2]. The lower melting point is a direct consequence of its branched isopentoxycarbonyl groups, which disrupt crystal lattice packing, reduce crystallinity, and enhance solubility in organic solvents like diethyl phthalate . This increased solubility translates to faster reaction kinetics with hydrogen peroxide, enabling a more rapid and intense burst of chemiluminescence .

Chemiluminescence Formulation Solubility Reaction Kinetics

Proven Suitability for Photoelectrochemical Excitation of Ru(bpy)₂dppz²⁺ and Quantum Dots

The CIPO-based chemiluminescence system has been successfully applied as an integrated light source for exciting photoelectroactive materials. Specifically, it was used to excite Ru(bpy)₂dppz²⁺ intercalated into double-stranded DNA and also demonstrated the capability to excite AuNPs-Ru(bpy)₂dppz²⁺ complexes and CdSe quantum dot (QD) multilayers [1]. This broad excitation capability is a key differentiator from other chemiluminescent systems that may be optimized for specific fluorophores or have a narrower spectral output.

Photoelectrochemistry Biosensor Light Source Quantum Dots Excitation

Comparative Activity Benchmark: CPPO is 15-Fold More Active than Bioinspired Oxalate

In a comparative study of peroxyoxalate chemiluminescence efficiency, the highly active CPPO—the linear-chain analog of CIPO—was found to be nearly 15-fold more active than a bioinspired tyrosine-based oxalate (BTEE-ox) [1][2]. While direct quantitative activity data for CIPO against BTEE-ox is not available, this finding establishes a class-level benchmark for the high activity of trichloro-substituted aryl oxalates with pentyloxycarbonyl groups. Given CIPO's structural similarity and its enhanced solubility relative to CPPO, its activity is expected to be in the high-performance range, significantly exceeding that of less electron-deficient or non-halogenated oxalates.

Peroxyoxalate Chemiluminescence Enzyme Mimetics Activity Comparison CPPO

Procurement-Driven Application Scenarios for Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate (CIPO)


Ultrasensitive, Amplification-Free Nucleic Acid Biosensors

CIPO is the optimal choice for developing photoelectrochemical DNA biosensors requiring high sensitivity without target amplification. As demonstrated, a CIPO-based chemiluminescent light source enabled a detection limit of 4.5×10⁻⁹ M for target DNA . The system's simplicity (simple intercalation method) and its ability to excite ruthenium complexes and quantum dots make it a versatile platform for point-of-care or resource-limited diagnostic devices where complex amplification steps are undesirable. Procurement should prioritize CIPO for its proven performance in this specific, demanding application.

High-Intensity, Rapid-Response Chemiluminescent Formulations

For industrial formulations (e.g., glow sticks, emergency lighting) where rapid onset of high-intensity light is paramount, CIPO's low melting point (83°C) provides a tangible advantage. Its enhanced solubility in phthalate solvents compared to CPPO and TCPO (both 188–192°C) [2][3] translates to faster dissolution and reaction kinetics, enabling a brighter initial flash and quicker response time. Formulators seeking to maximize peak brightness and minimize the time to full light output should select CIPO over its higher-melting analogs.

Photoelectrochemical Sensors Utilizing Ru(bpy)₂dppz²⁺ or CdSe Quantum Dots

CIPO is uniquely suited for integration as an internal, chemical light source in advanced photoelectrochemical sensors. Its demonstrated ability to excite Ru(bpy)₂dppz²⁺ (both free and on gold nanoparticles) and CdSe quantum dot multilayers offers a distinct advantage over other oxalate systems that may require external light sources or have limited fluorophore compatibility. Researchers developing sensors based on these specific photoactive materials should procure CIPO to leverage this validated excitation capability and simplify device architecture by eliminating external optics.

High-Sensitivity Chemiluminescence Detection in Analytical Chemistry

While direct comparative data is limited, the class-level evidence showing that trichloro-substituted pentyloxycarbonyl oxalates (like CPPO) are approximately 15-fold more active than non-halogenated, bioinspired oxalates strongly supports the selection of CIPO for high-sensitivity analytical applications. This includes use as a post-column detection reagent in HPLC or as a label in immunoassays where maximizing signal-to-noise ratio is critical. Procurement for such applications should favor CIPO over less active, non-chlorinated oxalates to achieve lower detection limits and improve assay robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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